molecular formula C13H18ClNO B1451449 2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride CAS No. 1185000-07-0

2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride

Cat. No.: B1451449
CAS No.: 1185000-07-0
M. Wt: 239.74 g/mol
InChI Key: VAXYQHPZWPJXMM-UHFFFAOYSA-N
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Scientific Research Applications

2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride has several scientific research applications:

Biochemical Analysis

Biochemical Properties

2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes, thereby affecting biochemical pathways. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to changes in their conformation and activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the necroptosis pathway in vascular endothelial cells, protecting them from necrotic cell death induced by tumor cells . Additionally, it can alter the expression of genes involved in cell survival and apoptosis, thereby impacting cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound has also been shown to influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions result in alterations in cellular processes and functions.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In in vitro and in vivo studies, it has been observed that the compound remains stable for a certain period before it starts to degrade, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as protecting cells from necroptosis. At higher doses, it can cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical and cellular effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . These interactions can have downstream effects on cellular energy production and overall metabolic health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can influence its efficacy and toxicity, as well as its ability to reach target sites within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with specific biomolecules and for exerting its biochemical effects.

Preparation Methods

The synthesis of 2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride involves several steps. One common synthetic route includes the reaction of 2,3-dihydro-1H-indene with pyrrolidine in the presence of a suitable catalyst. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as methanol or ethanol, under an inert atmosphere . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its versatility in synthetic applications.

Properties

IUPAC Name

3-(2,3-dihydro-1H-inden-5-yloxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-2-10-4-5-12(8-11(10)3-1)15-13-6-7-14-9-13;/h4-5,8,13-14H,1-3,6-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXYQHPZWPJXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC3CCNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.